Spiro[5.5]undec-1-ene
Description
Structure
3D Structure
Properties
CAS No. |
699-56-9 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
spiro[5.5]undec-4-ene |
InChI |
InChI=1S/C11H18/c1-3-7-11(8-4-1)9-5-2-6-10-11/h3,7H,1-2,4-6,8-10H2 |
InChI Key |
AFXNVCRLTCZVIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC=C2 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Spiro 5.5 Undec 1 Ene and Its Analogs
Foundational Cycloaddition Strategies in Spiro[5.5]undecene Synthesis
Cycloaddition reactions are paramount in synthetic chemistry for their ability to form multiple carbon-carbon bonds in a single, often stereospecific, step. For the construction of the spiro[5.5]undecene skeleton, several types of cycloadditions have been employed, providing efficient access to the core structure.
Diels-Alder Reactions for Spiro[5.5]undecene Skeleton Construction
The Diels-Alder reaction, a [4+2] cycloaddition, stands as a versatile and powerful tool for the formation of six-membered rings and has been effectively applied to the synthesis of the spiro[5.5]undecane core. rsc.orgdergipark.org.tr This strategy typically involves the reaction of a cyclohexadiene derivative (the diene) with a dienophile, or an exocyclic diene on a cyclohexane ring reacting with a dienophile, to directly install the spirocyclic junction.
Both intermolecular and intramolecular variants of the Diels-Alder reaction have been successfully utilized. The intramolecular Diels-Alder reaction, where the diene and dienophile are tethered within the same molecule, is particularly advantageous as it can proceed under milder conditions and often with high stereoselectivity due to the conformational constraints of the tether. organicreactions.orgmasterorganicchemistry.comprinceton.edu
Recent advancements have focused on catalytic and enantioselective versions of this reaction. The use of strongly acidic and confined imidodiphosphorimidate (IDPi) catalysts has enabled the catalytic enantioselective Diels-Alder reaction of exo-enones with various dienes to produce spirocyclanes with high stereocontrol. rsc.orgnih.govacs.org
Table 1: Examples of Diels-Alder Reactions in Spiro[5.5]undecane Synthesis
| Diene | Dienophile | Catalyst/Conditions | Product | Key Features | Reference(s) |
|---|---|---|---|---|---|
| 3,3-Dimethyl-2-methylenecyclohexanone | Isoprene (B109036) | BCl₃ | Spirocyclic ketone | Lewis acid catalyzed, single diastereoisomer formed. | uni-oldenburg.de |
| (E)-Ethylidene cyclohexanone | Myrcene | Chiral Brønsted acid (IDPi) | Spirocyclanone | Catalytic, enantioselective, forms congested quaternary spirocenter. | nih.govacs.org |
| 1-Methoxy-1,3-cyclohexadiene | β-Fluoro-β-nitrostyrene | Heat | Monofluorinated bicyclo[2.2.2]oct-2-ene derivative | Reaction with unsymmetrical diene leads to a mixture of regio- and stereoisomers. | dergipark.org.tr |
| Tethered diene and dienophile | N/A | Heat or Lewis Acid | Fused or bridged bicyclic systems | Intramolecular reaction, rate and stereoselectivity influenced by tether length. organicreactions.orgmasterorganicchemistry.com | organicreactions.orgmasterorganicchemistry.comorganic-chemistry.org |
1,3-Dipolar Cycloaddition Pathways to Spiro[5.5]undecane Systems
The 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings and has been adapted for the synthesis of spiro[5.5]undecane analogs, particularly those containing heteroatoms. organic-chemistry.orgwikipedia.org This reaction involves a 1,3-dipole, such as a nitrone or an azomethine ylide, reacting with a dipolarophile, typically an alkene integrated into a cyclohexane ring. wikipedia.orgwikipedia.org
Azomethine ylides, often generated in situ, are widely used 1,3-dipoles for synthesizing pyrrolidine-containing spiro compounds. wikipedia.orgnih.gov The reaction of an azomethine ylide with a cyclic dipolarophile can generate complex polycyclic structures with multiple stereocenters in a single step. nih.gov The stereoselectivity of the cycloaddition is influenced by the geometry of the dipole and the mode of approach of the reactants. frontiersin.org
A notable application is the tandem conjugate addition/intramolecular dipolar cycloaddition cascade. For instance, the reaction of a cyclohexanone oxime with a diene can generate a transient nitrone, which then undergoes an intramolecular cycloaddition to furnish an azaspiro[5.5]undecane precursor. acs.org
Table 2: 1,3-Dipolar Cycloaddition for Heterospiro[5.5]undecane Analogs
| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Azomethine ylide (from isatin and sarcosine) | Methyleneindolinone | In situ generation | Spirooxindole pyrrolidine | Multicomponent reaction, high stereoselectivity. nih.gov | frontiersin.orgnih.govnih.gov |
| Nitrone (transient, from oxime) | Alkene (intramolecular) | Base | Bicyclic isoxazolidine (precursor to azaspiro[5.5]undecane) | Tandem conjugate addition/cycloaddition cascade. | acs.org |
| Nitrile oxide | α-Methylene-γ-lactam | N/A | Spiroisoxazoline | Regioselective cycloaddition. | mdpi.com |
Domino [2+2+2] Cycloaddition for Polyfunctionalized Spiro[5.5]undecenes
The domino [2+2+2] cycloaddition reaction is a more complex and powerful strategy that allows for the rapid assembly of polyfunctionalized spirocyclic systems. This reaction involves the sequential combination of three different components to build the final spiro[5.5]undecene ring system.
An example of this methodology is the three-component reaction of N-arylaldimines, dialkyl but-2-ynedioates, and 2-arylidene Meldrum's acids. This process proceeds through a sequence of a nucleophilic addition of the N-arylaldimine to the electron-deficient alkyne, followed by a Michael addition and an annulation process. This cascade reaction affords polyfunctionalized 2,4-dioxa-8-azaspiro[5.5]undec-9-enes with high diastereoselectivity. The stereochemistry of the resulting cis/trans isomeric spiro compounds can be elucidated by single-crystal X-ray structure determination.
Intramolecular Cyclization and Annulation Techniques
Beyond cycloadditions, intramolecular cyclization and annulation reactions provide alternative and powerful routes to the spiro[5.5]undecane core. These methods involve the formation of one of the rings of the spirocycle through the cyclization of a suitably functionalized acyclic or monocyclic precursor.
Ring-Forming Intramolecular Cyclization Reactions
Various types of intramolecular cyclizations have been developed to construct the spiro[5.5]undecane skeleton. Cationic π-cyclization is one such method, where a carbocation generated in a cyclohexane derivative is trapped by a tethered π-nucleophile to form the second ring of the spirocycle with defined stereoselectivity. documentsdelivered.comacs.org
Another approach is a dearomatizative cyclization, where an aromatic ring serves as a latent carbocycle. For example, the alkynylation of salicylaldehyde followed by a formic acid-mediated dearomatizative cyclization can be used to construct the spiro[5.5]undecane framework containing an all-carbon quaternary spirocenter. rsc.orgresearchgate.net Additionally, cascade reactions involving a ring expansion followed by a cationic cyclization of chlorosulfate derivatives have been shown to produce spirocarbocycles. uniovi.es Radical cyclization also presents a viable pathway for accessing spirocyclic systems. nih.govrsc.org
Table 3: Intramolecular Cyclization Strategies for Spiro[5.5]undecanes
| Reaction Type | Precursor | Conditions/Reagents | Key Features | Reference(s) |
|---|---|---|---|---|
| Cationic π-cyclization | Acyclic polyene with a terminal cyclohexenyl group | Acid | Stereoselective formation of the spirocyclic core. documentsdelivered.com | documentsdelivered.comacs.orgresearchgate.net |
| Dearomatizative cyclization | Alkynylated salicylaldehyde derivative | HCO₂H | Constructs an all-carbon quaternary spirocenter. | rsc.orgresearchgate.net |
| Ring-expansion/Cationic cyclization | Chlorosulfate derivative | Heat | Thermal cascade process without additional reagents. | uniovi.es |
Spiroannulation via Michael Addition Processes
Spiroannulation strategies frequently employ the Michael addition as a key ring-forming step. wikipedia.org The intramolecular Michael reaction, in particular, is a powerful method for forming carbocycles. organicreactions.org This process involves the addition of a nucleophile (the Michael donor) located on a cyclohexane ring to a tethered α,β-unsaturated carbonyl compound (the Michael acceptor). organicreactions.orgnih.gov
The Robinson annulation is a classic tandem reaction that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a new six-membered ring. uni-oldenburg.de This method has been successfully applied to the synthesis of spiro[5.5]undecane derivatives. For example, the reaction of a cyclic ketone with methyl vinyl ketone can lead to the formation of the spirocyclic framework. rsc.orgchegg.com The Michael addition can also be part of a double Michael addition cascade, where a donor adds to two acceptor molecules, or a single donor adds to a di-acceptor, to rapidly build the spiro[5.5]undecane-trione skeleton. dergipark.org.trresearchgate.netacs.org
Table 4: Spiroannulation via Michael Addition
| Reaction Type | Michael Donor | Michael Acceptor | Catalyst/Conditions | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Robinson Annulation | Cyclohexanone derivative | Methyl vinyl ketone | Base or Acid | Tandem Michael addition and aldol condensation. | uni-oldenburg.dersc.orgsemanticscholar.org |
| Double Michael Addition | Dimedone (5,5-dimethylcyclohexane-1,3-dione) | trans,trans-diarylideneacetone | Lewis acid or base | One-pot synthesis of substituted spiro[5.5]undecane-1,5,9-triones. researchgate.net | dergipark.org.trresearchgate.net |
| Intramolecular Michael Addition | Enolate of a functionalized cyclohexane | Tethered α,β-unsaturated ester or ketone | Base | Forms a new carbocycle to complete the spiro system. | organicreactions.orgacs.org |
| Knoevenagel/Michael/Cyclization | Barbituric acid, malononitrile, and aromatic aldehydes | N/A | Ionic Liquid, Microwave | Multicomponent domino reaction. | mdpi.com |
Reductive and Alkylation-Cyclization Protocols
Reductive and alkylation-cyclization protocols represent a significant strategy for the synthesis of spiro[5.5]undecane frameworks. One notable approach involves a one-pot intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides to generate spirocyclic β- or γ-sultams. This method utilizes sodium borohydride (NaBH₄) in the presence of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in methanol to reduce the nitrile group, which is followed by an intramolecular sulfonylation of the resulting amino group. This process has demonstrated considerable efficiency, with yields ranging from 48% to 84% across ten examples, and has been successfully scaled up to a 30-gram scale. The required cyanoalkylsulfonyl fluoride intermediates can be synthesized through S-nucleophilic substitution in β-functionalized alkanenitriles or by the double alkylation of α-alkylthioacetonitrile, followed by oxidative chlorination and reaction with potassium bifluoride (KHF₂) nih.gov.
This methodology is particularly valuable as it provides access to sp³-enriched spirocyclic sultams, which are considered advanced building blocks in drug discovery and organic synthesis due to their novel substitution patterns and their ability to mimic saturated nitrogen heterocycles like pyrrolidine and pyrrolidone nih.gov.
Stereoselective and Asymmetric Synthesis of Spiro[5.5]undecene Derivatives
The stereoselective and asymmetric synthesis of spiro[5.5]undecene derivatives is a critical area of research, as the biological activity of these compounds is often dependent on their specific stereochemistry. Various strategies have been developed to control the formation of stereogenic centers during the synthesis of these spirocycles.
Diastereoselective Control in Spiro[5.5]undecene Formation
Diastereoselective control in the formation of spiro[5.5]undecene is crucial for synthesizing specific isomers of these complex molecules. A stereoselective approach towards the 1-aza-spiro[5.5]undecane skeleton, a core structure of histrionicotoxin alkaloids, has been reported. This strategy relies on an intramolecular nucleophilic addition of an unsaturated carbon-carbon bond onto a tetrasubstituted bicyclic iminium ion. The cyclization reactions proceeded with complete control of the newly formed stereogenic center(s). The stereochemical outcome is dictated by the intramolecular approach of the nucleophilic moiety, which occurs anti to an oxazolidinone ring. This method allows for the synthesis of azaspiro compounds with the desired relative stereochemistry at the C-2 and C-6 positions, which are key precursors for the elaboration of the histrionicotoxin family of alkaloids semanticscholar.org.
π-Facial Selectivity in Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful methods for constructing cyclic systems, and controlling the π-facial selectivity is key to achieving stereocontrol. srce.hr In the context of spiro[5.5]undecene synthesis, π-facial selectivity determines which face of the diene or dienophile reacts, thereby establishing the stereochemistry of the newly formed ring.
Computational studies on the Diels-Alder cycloadditions of 5-monosubstituted cyclopentadienes have shown that π-facial selectivity arises from a combination of factors, including hyperconjugative effects of the substituents that lead to distortion of the cyclopentadiene ring, as well as steric effects. nsf.govnih.gov For 5,5-unsymmetrically substituted cyclopentadienes, the stereoselectivity is not a simple sum of the effects of the individual substituents. Instead, substituent conformations and steric and electronic interactions between the diene and dienophile all play a role in determining the stereochemical outcome. nsf.govnih.gov
In a practical application, the Diels-Alder reaction between an enone and isoprene, catalyzed by dimethylaluminum chloride, has been used in the synthesis of a spiro[5.5]undecane derivative as part of the total synthesis of racemic β-chamigrene. nih.gov While this specific example does not detail the control of π-facial selectivity, it highlights the utility of cycloaddition reactions in constructing the spiro[5.5]undecane framework. nih.gov
Catalyst-Driven Synthesis of Spiro[5.5]undecene Architectures
Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecular architectures, including spiro[5.5]undecenes. Both Lewis acid and organocatalytic approaches have been developed to facilitate the construction of these spirocyclic systems.
Lewis Acid Catalysis in Spiro[5.5]undecane Construction
Lewis acid catalysis is a prominent strategy for the construction of spiro[5.5]undecane systems. A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through a Michael reaction between dimedone and trans,trans-diarylideneacetones using Lewis acid catalysts. researchgate.net In this reaction, the Lewis acid is proposed to activate the diarylideneacetone, facilitating the initial Michael addition of the enol form of dimedone to form a 1:1 adduct, which then undergoes a subsequent cyclization to yield the spiro compound. banglajol.info
Another example of Lewis acid catalysis is the stereoselective synthesis of spiro[5.5]undecane systems through the spiroannulation of bis-acetals promoted by a Lewis acid. banglajol.info Furthermore, protons generated from the hydrolysis of Lewis acids in organic solvents can act as the active catalysts in hetero-Michael addition reactions, a finding that has implications for understanding the mechanisms of these reactions and for the development of asymmetric Lewis acid catalysis. nih.gov
Below is a table summarizing the synthesis of various spiro[5.5]undecane derivatives using Lewis acid catalysis:
| Starting Material 1 | Starting Material 2 | Lewis Acid Catalyst | Product | Reference |
|---|---|---|---|---|
| Dimedone | trans,trans-Diarylideneacetones | Anhydrous ZnCl₂ | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones | researchgate.net |
Transition Metal-Catalyzed Cyclizations and Functionalizations
Transition metal catalysis offers a powerful toolkit for the formation of complex molecular architectures, including spirocyclic systems. uninsubria.it These methods often proceed through catalytic cycles involving oxidative addition, insertion, and reductive elimination steps, enabling the construction of challenging carbon-carbon and carbon-heteroatom bonds under mild conditions.
Rhodium(III)-catalyzed reactions have been developed for the synthesis of spirocyclic compounds through C–H activation and spiroannulation. rsc.orgnih.gov For instance, a rhodium-catalyzed oxidative [4+1] spiroannulation has been achieved using oximes and benzoic acids with 1-diazo-naphthalen-2(1H)-ones, which integrates C–H activation and dearomatization to form spirocyclic products. rsc.org In another example, 2-aryl-3-substituted indoles react with benzoquinone in the presence of a rhodium catalyst, where benzoquinone acts as a C1 synthon to furnish spirocyclic compounds. nih.gov
Palladium catalysis is also a cornerstone in modern synthetic chemistry. nih.gov A notable strategy involves a palladium-catalyzed cascade reaction beginning with a Narasaka–Heck cyclization of a γ,δ-unsaturated oxime ester, followed by C–H activation and a [4+2] annulation to assemble spirocyclic pyrrolines. nih.gov The regioselectivity of this transformation is key, controlled by the insertion of a C2 synthon into a spiro-palladacycle intermediate. nih.gov Furthermore, palladium-catalyzed spiroketalization of alkynediols has been used to synthesize benzannulated steroid spiroketals, demonstrating the versatility of this approach for complex molecules. rsc.org
| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Rhodium(III) | [4+1] Spiroannulation / C-H Activation | Oximes, 1-Diazonaphthelen-2(1H)-ones | Spirocyclic Isoindole N-Oxides | rsc.org |
| Rhodium(III) | Oxidative Spiroannulation | 2-Aryl-3-substituted indoles, Benzoquinone | Spirocyclic Indoles | nih.gov |
| Palladium(0) | Narasaka–Heck/C–H Activation/[4+2] Annulation | γ,δ-Unsaturated oxime esters, 2-Chlorobenzoic acid | Spirocyclic Pyrrolines | nih.gov |
| Palladium(II) | Spiroketalization | 5α and 5β-Alkynediols | Benzannulated Steroid Spiroketals | rsc.org |
Organocatalytic Methods in Spiro[5.5]undecene Synthesis
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metals. These reactions utilize small organic molecules to catalyze transformations with high levels of stereocontrol. The synthesis of spiro compounds, including those with the spiro[5.5]undecane skeleton, has benefited significantly from this approach, particularly through cascade reactions involving Michael additions. beilstein-journals.orgvideleaf.com
A prominent strategy involves the organocatalytic tandem Michael addition. For example, the reaction between cyclopentane-1,2-dione and alkylidene oxindoles can be catalyzed by a multifunctional squaramide catalyst. beilstein-journals.org This process yields Michael adducts with high enantioselectivity. beilstein-journals.org Similarly, cascade Michael-Michael-aldol reactions have been reported to produce spirooxindole derivatives in good yields and with excellent diastereo- and enantiopurity. rsc.org These reactions are versatile and can be applied to various heterocycles like benzofuranones and pyrazolones. rsc.org
Ionic liquids, such as 1-methylimidazolium chloride, have also been employed as organocatalysts in multicomponent domino reactions to synthesize spiro compounds. mdpi.com This approach combines Knoevenagel condensation, Michael addition, and cyclization in a single sequence. mdpi.com The use of an (R, R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalyst facilitates the asymmetric Michael addition of cycloketones to nitroalkenes. videleaf.com The catalyst operates through a dual-activation mechanism, forming an enamine with the cycloketone while the thiourea moiety activates the nitroalkene via hydrogen bonding. videleaf.com
| Catalyst Type | Reaction Sequence | Reactants | Key Features | Reference |
|---|---|---|---|---|
| Squaramide | Asymmetric Michael Addition | Cyclopentane-1,2-dione, Alkylidene oxindoles | High enantioselectivity | beilstein-journals.org |
| Proline-based | Michael-Michael-Aldol Cascade | Oxindoles, α,β-Unsaturated aldehydes | Excellent diastereo- and enantioselectivity | rsc.org |
| Ionic Liquid | Knoevenagel/Michael/Cyclization Domino | Isatin, Malononitrile, Barbituric acid | Multicomponent, good yields | mdpi.com |
| Thiourea (DPEN-based) | Asymmetric Michael Addition | Cycloketones, Nitroalkenes | Dual-activation mechanism | videleaf.com |
Emerging Synthetic Approaches and Protocol Enhancements
Recent advancements in synthetic methodology have focused on improving reaction efficiency, reducing environmental impact, and simplifying experimental procedures. For the synthesis of complex structures like spiro[5.5]undecane frameworks, one-pot protocols and microwave-assisted synthesis represent significant progress toward these goals.
One-Pot Synthetic Protocols for Spiro[5.5]undecane Frameworks
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer substantial benefits in terms of time, resource efficiency, and waste reduction. The construction of the spiro[5.5]undecane framework is well-suited to such strategies.
A convenient one-pot synthesis of substituted spiro[5.5]undecanes has been achieved through a Lewis acid-catalyzed Michael reaction. banglajol.info This method involves the reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with trans,trans-diarylideneacetones. banglajol.inforesearchgate.net The reaction proceeds via a [5+1] double Michael addition, efficiently constructing the spirocyclic core. researchgate.net Similarly, a simple one-pot synthesis for spiro-3,4-dihydro-2H-pyrroles has been developed involving the Michael addition of Meldrum's acid to α,β-unsaturated ketones, followed by conversion to an oxime and a subsequent tandem nucleophilic cyclization. Natural product-inspired spiroindolines have also been synthesized using a metal-free, one-pot post-Ugi/diastereoselective cascade reaction. rsc.org
Microwave-Assisted Synthesis of Spiro[5.5]undecene Derivatives
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and often improving product yields. mtak.hu The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. dergipark.org.trnih.gov
This technology has been successfully applied to the synthesis of spiro[5.5]undecane derivatives. For example, the synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione was achieved via a microwave-assisted cascade cyclization involving a double Michael addition. dergipark.org.tr This reaction, which took 2-3 hours using conventional heating at room temperature, was completed in just 15-20 minutes under microwave irradiation at 40°C. dergipark.org.tr The Diels-Alder reaction, a powerful tool for forming six-membered rings, can also be enhanced by microwave heating. cem.delongdom.org The synthesis of a spiro[5.5]undecane sesquiterpene intermediate has been performed using a microwave-assisted Diels-Alder reaction, highlighting the utility of this method for constructing the core spirocyclic framework. nih.gov The Knoevenagel/Michael/cyclization multicomponent domino reaction used to produce spiro compounds has also been optimized using microwave assistance, resulting in good yields in significantly reduced time. mdpi.com
| Reaction | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Double Michael Addition for Spiro[5.5]undecane-trione | 2-3 hours at room temperature | 15 minutes at 40°C (200 W) | dergipark.org.tr |
| Diels-Alder Reaction | Hours to days | Minutes | nih.govlongdom.org |
| Knoevenagel/Michael/Cyclization Domino Reaction | 24 hours (reflux) | 10 minutes at 80°C | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of Spiro 5.5 Undec 1 Ene
Ring Expansion and Skeletal Rearrangement Reactions
Spiro[5.5]undecane systems are amenable to various rearrangement reactions that modify their core structure, often driven by the formation of more stable products. These transformations, including dienone-phenol, Beckmann, and other ring-enlarging rearrangements, provide powerful methods for accessing diverse and complex molecular frameworks from a common spirocyclic precursor.
Dienone-Phenol Rearrangement in Spiro[5.5]undecene Systems
The dienone-phenol rearrangement is a classic acid-catalyzed reaction that transforms a cyclohexadienone into a phenol (B47542). pw.live In the context of spiro[5.5]undecene systems, specifically spiro[5.5]undeca-1,4-diene-3-one, this rearrangement proceeds to form a stable aromatic phenol. pw.liversc.org
The mechanism is initiated by the protonation of the carbonyl oxygen, which generates a carbocation stabilized by delocalization. pw.liveijrar.org This is followed by a 1,2-migration of one of the alkyl groups from the spiro center to an adjacent carbon. pw.livewikipedia.org The driving force for this rearrangement is the formation of a thermodynamically stable aromatic ring. pw.liveijrar.org The choice of which group migrates depends on its intrinsic migratory aptitude and the reaction conditions. pw.livewikipedia.org For a spiro[5.5]undecadiene system, this involves the migration of a ring methylene (B1212753) group, effectively expanding one of the rings and leading to a fused polycyclic aromatic system. scribd.com
Table 1: Mechanistic Steps of the Dienone-Phenol Rearrangement
| Step | Description |
|---|---|
| 1. Protonation | The carbonyl oxygen of the cyclohexadienone is protonated by an acid catalyst. pw.live |
| 2. Carbocation Formation | A resonance-stabilized carbocation (a benzenonium ion) is formed. ijrar.org |
| 3. 1,2-Shift | A methylene group from the spirocyclic ring migrates to the adjacent electron-deficient carbon. pw.livescribd.com |
| 4. Deprotonation | A proton is lost from the hydroxyl group to regenerate the catalyst and form the final, stable phenol product. pw.live |
Beckmann Rearrangement for Lactam Formation in Spiro[5.5]undecane Scaffolds
The Beckmann rearrangement provides a reliable method for converting ketoximes into amides or lactams. wikipedia.orgmasterorganicchemistry.com This reaction is particularly useful for synthesizing aza-spiro compounds from spiro[5.5]undecanone derivatives. nih.gov When applied to the oxime of spiro[5.5]undecanone, the reaction yields a 1-azaspiro[5.5]undecane-2-one, a type of lactam. nih.govresearchgate.net
The reaction is typically catalyzed by acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. nih.govorganic-chemistry.org This stereospecific migration results in a nitrilium ion intermediate, which is then attacked by water to form the lactam after tautomerization. masterorganicchemistry.com The choice of the migrating group is determined by the stereochemistry of the oxime precursor.
Table 2: Beckmann Rearrangement of a Generic Cyclic Ketoxime
| Reactant | Conditions | Product | Key Transformation |
|---|---|---|---|
| Cyclic Ketoxime | Acid catalyst (e.g., H₂SO₄) | Lactam | Ring expansion via nitrogen insertion. wikipedia.org |
General Strategies for Ring Enlargement in Spirocyclic Compounds
Beyond the specific rearrangements mentioned, several general strategies exist for expanding the rings of spirocyclic compounds, with the Tiffeneau-Demjanov rearrangement being a prominent example. free.fr This reaction provides a method for a one-carbon ring enlargement of cyclic ketones, including spiro[5.5]undecanone. wikipedia.orgwikipedia.orglibretexts.org
The process begins with the conversion of the spiro-ketone to a cyanohydrin, which is then reduced to a vicinal aminoalcohol. libretexts.org Treatment of this aminoalcohol with nitrous acid generates a diazonium ion. numberanalytics.comsynarchive.com The subsequent loss of dinitrogen gas creates a primary carbocation, which triggers the rearrangement. A carbon bond from the ring migrates, leading to a ring-expanded carbocation that is stabilized as a ketone. wikipedia.org This method is highly effective for synthesizing five, six, and seven-membered rings and can be applied to complex bicyclic and polycyclic systems. wikipedia.org Other strategies for ring expansion include radical-mediated processes, where a radical addition can trigger a migration and ring enlargement sequence, often proceeding through a spirocyclic intermediate. nih.gov
Table 3: Comparison of Ring Enlargement Strategies
| Method | Key Intermediate | Transformation | Typical Application |
|---|---|---|---|
| Tiffeneau-Demjanov | Diazonium ion from a 1-aminomethyl-cycloalkanol. wikipedia.orgnumberanalytics.com | One-carbon ring expansion to a larger cycloalkanone. wikipedia.org | Enlarging 4, 5, and 6-membered rings. wikipedia.org |
| Pinacol-type Rearrangement | Carbocation adjacent to a hydroxyl group. | 1,2-alkyl shift to expand a ring. | Rearrangement of diols or epoxides in spiro systems. nih.gov |
| Radical Ring Expansion | Radical species triggering an aryl or alkyl migration. | Migration via a spiro radical intermediate to form a larger ring. nih.gov | Synthesis of medium-sized and large carbocycles. nih.gov |
Functional Group Interconversions and Derivatization
The spiro[5.5]undecane skeleton, particularly in its ketone form (spiro[5.5]undecanone), is a substrate for numerous reactions that introduce or modify functional groups. These transformations, such as thionation and olefination, are essential for creating derivatives with diverse chemical properties and for building blocks in further syntheses.
Thionation and Subsequent Nitrogen Heterocycle Transformations
The conversion of a carbonyl group to a thiocarbonyl is a fundamental functional group interconversion. For spiro[5.5]undecanones, this is efficiently achieved using thionating agents like Lawesson's reagent. organic-chemistry.orgnih.gov This reagent converts ketones into their corresponding thioketones, typically in good yields under mild conditions. organic-chemistry.orgencyclopedia.pub The reaction mechanism involves a [2+2] cycloaddition between the carbonyl and the reactive dithiophosphine ylide form of Lawesson's reagent, forming a four-membered thiaoxaphosphetane intermediate. organic-chemistry.orgresearchgate.net This intermediate then fragments to yield the desired thioketone and a stable phosphorus-oxygen species. organic-chemistry.org
The resulting spirocyclic thioketones or the corresponding thionolactams (derived from the lactams mentioned in section 3.1.2) are valuable intermediates for synthesizing nitrogen-containing heterocycles. For instance, thionated compounds can undergo cycloaddition reactions. Nitrilimines, generated in situ, can react with thiocarbonyls in a [3+2] cycloaddition to form thiadiazole derivatives, which could be applied to spirocyclic systems. nih.gov
Table 4: Thionation of Spiro[5.5]undecanone
| Reagent | Solvent | Conditions | Product |
|---|
Olefination Reactions of Spiro[5.5]undecanones
Olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for converting ketones into alkenes. organic-chemistry.orgresearchgate.net These reactions are readily applied to spiro[5.5]undecanones to introduce exocyclic double bonds or to build more complex carbon skeletons. mdpi.com
The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than a typical Wittig ylide. wikipedia.org This reaction generally provides excellent selectivity for the (E)-alkene product, and the water-soluble phosphate (B84403) byproduct is easily removed, simplifying purification. organic-chemistry.orgwikipedia.org The stereochemical outcome is influenced by steric factors during the initial nucleophilic addition and the potential for equilibration of the intermediates. wikipedia.org
A practical application of this chemistry is seen in the total synthesis of β-chamigrene, a sesquiterpene with a spiro[5.5]undecane framework. In this synthesis, a spiro ketone intermediate undergoes an olefination reaction to furnish the final natural product. mdpi.comnih.gov
Table 5: Olefination of a Spiro[5.5]undecanone Derivative
| Reaction | Reagent | Base | Product Feature |
|---|---|---|---|
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | n-BuLi, NaH | Formation of an exocyclic double bond. |
| Horner-Wadsworth-Emmons | Phosphonate ester (e.g., (EtO)₂P(O)CH₂CO₂Et) | NaH, KHMDS | Predominantly (E)-alkene formation. wikipedia.orgmdpi.com |
Triflation and Cross-Coupling Methodologies on Spiro[5.5]undecene Substrates
The conversion of a ketone to a vinyl triflate is a crucial transformation in organic synthesis, as it turns a relatively unreactive carbonyl group into a versatile electrophile for carbon-carbon bond-forming reactions. Vinyl triflates are excellent substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This methodology would allow for the introduction of a wide range of substituents onto the spiro[5.5]undecene scaffold.
The general process involves the deprotonation of a spiro[5.5]undecenone derivative to form an enolate, which is then trapped with a triflating agent like N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent) to yield the corresponding spiro[5.5]undecenyl triflate. This triflate can then participate in cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a powerful tool for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. While specific examples detailing the Suzuki-Miyaura coupling of a spiro[5.5]undecenyl triflate are not abundant in the literature, the reaction is widely applied to other vinyl triflates with high efficiency. The general reactivity pattern suggests that a spiro[5.5]undecenyl triflate would readily couple with various aryl- or vinylboronic acids or their esters.
The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. The reaction conditions developed for other refractory heteroaryl–heteroaryl Suzuki–Miyaura cross-couplings, which employ neopentyl heteroarylboronic esters, could potentially be adapted for complex spiro[5.5]undecene substrates. nih.gov
Interestingly, studies on substrates with multiple potential coupling sites, such as chloro- and bromoaryl triflates, have shown that the selectivity can be controlled. Under ligand-free conditions, palladium salts can be selective for C-OTf bond cleavage over C-Cl or even C-Br bonds, which is contrary to the selectivity typically observed with phosphine (B1218219) ligands. nih.gov This offers a potential strategy for regioselective functionalization of more complex spiro[5.5]undecene derivatives bearing multiple leaving groups.
Nucleophilic Additions and Substitutions on Spiro[5.5]undecene Scaffolds
Nucleophilic addition reactions, particularly conjugate additions to α,β-unsaturated systems, are fundamental to the construction and functionalization of the spiro[5.5]undecane core. The Michael addition, which involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key strategy for assembling the spirocyclic framework. organic-chemistry.orgmasterorganicchemistry.com
A prominent example is the reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione), a common Michael donor, and various α,β-unsaturated ketones (Michael acceptors). The double Michael addition of a cyclic ketone to an aromatic or heteroaromatic nitroolefin has been shown to produce (hetero)spiro[5.5]undecane derivatives. researchgate.net In one notable biocatalytic protocol, d-aminoacylase (DA) was used to catalyze a [5+1] double Michael addition, yielding spiro[5.5]undecane derivatives with high stereoselectivity, favoring the cis isomers. researchgate.net
Another well-established method is the one-pot synthesis of spiro[5.5]undecane-1,5,9-triones via the Michael reaction of dimedone with trans,trans-diarylideneacetones. researchgate.net This reaction can be efficiently promoted using Lewis acid catalysts or under microwave irradiation, which significantly reduces reaction times and improves yields compared to conventional heating methods. researchgate.net
Below is a table summarizing representative Michael addition reactions used to form spiro[5.5]undecane systems.
| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Ref |
| Dimedone | trans,trans-Diarylideneacetones | Lewis Acid | 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-trione | researchgate.net |
| Dimedone | (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one | Microwave Irradiation | 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione | researchgate.net |
| Cyclohexane-1,3-dione | (1E,4E)-1,5-Diphenylpenta-1,4-dien-3-one | d-aminoacylase | cis-Spiro[5.5]undecane derivative | researchgate.net |
The thia-Michael addition, the conjugate addition of a thiol to an activated alkene, is another powerful method for C-S bond formation and has been used to synthesize a variety of organo-sulfur compounds. srce.hr This reaction could be applied to spiro[5.5]undecenone systems to introduce sulfur-containing functional groups, which are prevalent in many biologically active molecules.
Regiochemical Control in Spiro[5.5]undecene Reactions
Controlling the regioselectivity of reactions is paramount for the efficient synthesis of complex molecules like functionalized spiro[5.5]undecenes. The inherent electronic properties of the reactants often dictate the site of chemical transformations.
In the context of the Michael additions discussed previously, the regioselectivity is inherently controlled. The reaction proceeds via a 1,4-conjugate addition mechanism, where the nucleophile attacks the β-carbon of the α,β-unsaturated system, driven by the electronic nature of the Michael acceptor. masterorganicchemistry.com This provides a reliable method for forming the spiro[5.5]undecane skeleton with predictable connectivity.
For cross-coupling reactions on a hypothetical di-functionalized spiro[5.5]undecene, for instance, one bearing both a bromo and a triflate group, regiochemical control would be a significant challenge. As mentioned, recent studies have shown that the choice of ligand and solvent can reverse the typical selectivity of palladium catalysts. nih.gov While phosphine-ligated palladium catalysts often favor oxidative addition to C-Br bonds, ligand-free conditions in solvents like DMSO can promote selective reaction at the C-OTf bond. nih.gov This tunable selectivity would be highly valuable for the stepwise functionalization of complex spiro[5.5]undecene substrates.
Furthermore, a novel and stereoselective spiroannelation reaction to form spiro[5.5]undecanes was achieved by treating a functionalized cyclohexene (B86901) derivative with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). In this case, the choice of solvent was found to control the stereochemical outcome, with different solvents favoring the formation of different diastereomers. researchgate.net While this is an example of stereocontrol rather than regiocontrol, it highlights how reaction parameters can be manipulated to achieve high selectivity in the synthesis of spiro[5.5]undecane systems. The synthesis of β-chamigrene, a sesquiterpene with a spiro[5.5]undecane framework, from 3,3-dimethyl-2-methylenecyclohexanone and isoprene (B109036) via a Diels-Alder reaction also demonstrates excellent control over the regiochemistry of the cycloaddition to form the desired spiro ketone precursor. nih.gov
Theoretical and Computational Studies on Spiro 5.5 Undec 1 Ene Chemistry
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are a cornerstone of modern chemistry, providing profound insights into the energetics and pathways of chemical reactions. These methods, which solve the Schrödinger equation for a given molecular system, can be used to map out the potential energy surface of a reaction, identifying transition states, intermediates, and products. nih.govrroij.com
For a molecule like Spiro[5.5]undec-1-ene, quantum chemical calculations can elucidate the mechanisms of various reactions, such as electrophilic additions to the double bond, cycloadditions, or rearrangements. For instance, in the alkylation of β-dicarbonyl compounds leading to spiro derivatives, quantum chemical calculations have been successfully employed to clarify the reaction mechanisms. researchgate.net By calculating the activation energies for different possible pathways, researchers can predict the most likely course of a reaction under specific conditions. nih.gov
A common approach involves using Density Functional Theory (DFT) methods, such as B3LYP, in conjunction with a suitable basis set like 6-31G*. These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies. For example, in the (3+2) cycloaddition reaction to form spiroheterocyclic compounds, DFT calculations have been used to investigate the chemo-, regio-, and stereoselectivities by analyzing the transition state energies. beilstein-archives.org The Global Electron Density Transfer (GEDT) can also be calculated at the transition states to understand the polar nature of the reaction. beilstein-archives.org
Table 1: Representative Quantum Chemical Methods for Reaction Mechanism Elucidation
| Method | Description | Typical Application |
| Density Functional Theory (DFT) | A computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. | Calculation of reaction energies, activation barriers, and geometries of stationary points on the potential energy surface. |
| Møller-Plesset Perturbation Theory (MP2) | A post-Hartree-Fock ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. | Higher accuracy energy calculations for smaller systems or as a benchmark for DFT methods. |
| Coupled Cluster (CC) Theory | A highly accurate but computationally expensive method for describing electron correlation. | "Gold standard" for benchmarking other computational methods. |
Computational Predictions of Stereochemical Outcomes and Selectivity
The three-dimensional arrangement of atoms in spirocyclic compounds is crucial to their properties and function. mdpi.com Computational chemistry offers powerful tools to predict the stereochemical outcomes of reactions leading to spirocycles, including enantioselectivity and diastereoselectivity. mdpi.com The unique three-dimensional nature of spirocycles makes their enantioselective synthesis a significant challenge and a key area of research. rsc.org
Computational models can be used to predict the regio- and site-selectivity of organic reactions. rsc.org For reactions involving chiral catalysts, computational docking and transition state modeling can reveal the origins of stereoselectivity. By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially. For example, in the synthesis of spiro compounds through cycloaddition reactions, the preferred stereochemical outcome can be determined by comparing the activation energies of the different possible approaches of the reactants.
Machine learning models are also emerging as powerful tools for predicting regio- and site-selectivity in organic synthesis. rsc.org These models are trained on large datasets of known reactions and can learn to identify the factors that govern selectivity.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Binding Mode Prediction
The flexibility of the cyclohexyl rings in this compound means that it can adopt various conformations. Molecular modeling and molecular dynamics (MD) simulations are essential techniques for exploring the conformational landscape of such molecules. rsc.orgsemanticscholar.orgnih.gov
MD simulations track the motions of atoms in a molecule over time, providing a dynamic picture of its conformational behavior. nih.gov By analyzing the trajectories from an MD simulation, it is possible to identify the most stable conformers and the energy barriers between them. rsc.orgsemanticscholar.org For instance, a study on spiro-epoxides used MD simulations followed by principal component analysis to determine the complete conformational space, identifying the predominant chair-like conformers. rsc.orgsemanticscholar.org This type of analysis would be directly applicable to understanding the conformational preferences of the two six-membered rings in this compound.
In the context of drug discovery or materials science, predicting how a spiro compound might bind to a biological target or self-assemble is critical. Molecular docking simulations can predict the preferred orientation of a ligand when bound to a receptor, while MD simulations of the ligand-receptor complex can provide insights into the stability of the binding mode and the key intermolecular interactions.
Table 2: Key Techniques in Molecular Modeling and Dynamics
| Technique | Purpose | Information Gained |
| Molecular Mechanics (MM) | Energy minimization and conformational searching. | Low-energy conformations, steric hindrance. |
| Molecular Dynamics (MD) | Simulating the time-evolution of a molecular system. | Conformational flexibility, dynamic behavior, binding stability. nih.gov |
| Monte Carlo (MC) Simulations | Statistical sampling of conformational space. | Thermodynamic properties, equilibrium conformations. |
| Molecular Docking | Predicting the binding orientation of a small molecule to a macromolecule. | Binding poses, scoring of binding affinity. |
Application of DFT for Spectroscopic Parameter Prediction
Density Functional Theory (DFT) is not only useful for studying reaction mechanisms but also for predicting various spectroscopic properties of molecules. nih.gov This is particularly valuable for characterizing newly synthesized compounds or for interpreting complex experimental spectra. Time-dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra, providing information about the electronic transitions within the molecule. ehu.esarxiv.org
Frontier Molecular Orbital (FMO) Theory Applications in Stereoselection
Frontier Molecular Orbital (FMO) theory is a powerful qualitative and quantitative tool for understanding and predicting the outcomes of chemical reactions, particularly pericyclic reactions like cycloadditions. wikipedia.orglibretexts.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.orgtaylorandfrancis.comucsb.edu The energy gap and the symmetry of these frontier orbitals govern the feasibility and stereoselectivity of a reaction. youtube.com
In the context of reactions involving this compound, FMO theory can be applied to predict the regioselectivity and stereoselectivity of cycloaddition reactions at the double bond. For example, in a Diels-Alder reaction where this compound acts as the dienophile, the interaction between its LUMO and the HOMO of the diene would be analyzed. The relative sizes of the orbital coefficients on the atoms of the double bond can indicate the preferred orientation of the approaching diene, thus predicting the regiochemistry of the product.
Furthermore, the stereochemical outcome (e.g., endo vs. exo selectivity) can often be rationalized by considering secondary orbital interactions between the frontier orbitals of the reactants in the transition state. wikipedia.org Computational software can readily calculate and visualize the HOMO and LUMO of this compound, allowing for a detailed FMO analysis of its reactivity.
Advanced Applications in Organic Synthesis and Scaffold Design
Spiro[5.5]undecene as a Scaffold for Complex Molecule Construction
The unique three-dimensional structure of the spiro[5.5]undecane system provides a robust platform for the construction of complex molecular architectures. rsc.org Its rigid framework allows for precise control over the spatial arrangement of functional groups, a critical aspect in the design of molecules with specific biological activities. The inherent chirality of many spiro[5.5]undecane derivatives further enhances their utility in asymmetric synthesis, where the controlled formation of a single enantiomer is paramount. rsc.org The rigidity of the spirocyclic system can significantly improve the enantiomeric excess in asymmetric reactions by restricting conformational flexibility. rsc.org
Researchers have leveraged the spiro[5.5]undecane core to create novel scaffolds for drug discovery. researchgate.netnih.gov By strategically modifying the core structure, chemists can explore a wider range of chemical space, leading to the identification of compounds with unique pharmacological profiles. nih.gov The development of "unprecedented" spiro[5.5]undeca ring systems, not previously found in kinase inhibitor space, highlights the potential of this scaffold to yield novel drug candidates. nih.gov
Synthesis of Natural Products Featuring Spiro[5.5]undecane Cores
The spiro[5.5]undecane motif is a recurring structural feature in a variety of natural products, many of which exhibit interesting biological activities. The synthesis of these complex molecules provides a significant challenge and a driving force for the development of new synthetic strategies.
Other natural products with a spiro[5.5]undecane framework that have been the targets of total synthesis include β-vetivone, agarospirol (B1665057), and hinesol (B1673248). rsc.org The synthesis of racemic β-vetivone was efficiently achieved using a tandem Michael-aldol condensation. rsc.org Another approach involved a spiroannulation of 5-methyl-1,3-cyclohexanedione with an alkyl halide in the presence of a base. rsc.org The synthesis of agarospirol and hinesol has been accomplished from a keto ester, with the spirocycle being formed through the acid-catalyzed rearrangement of a cyclopropane (B1198618) intermediate. rsc.org
Table 1: Examples of Natural Products with a Spiro[5.5]undecane Core and Key Synthetic Steps
| Natural Product | Key Synthetic Step | Reference |
| β-Chamigrene | Diels-Alder reaction | mdpi.com |
| Laurencenone C | Base-catalyzed aldol (B89426) condensation | rsc.org |
| β-Vetivone | Tandem Michael-aldol condensation | rsc.org |
| Agarospirol | Acid-catalyzed cyclopropane ring-opening | rsc.org |
| Hinesol | Acid-catalyzed cyclopropane ring-opening | rsc.org |
Development of Novel Chemical Methodologies Utilizing Spiro[5.5]undecene Frameworks
The pursuit of efficient methods for constructing the spiro[5.5]undecane core has led to the development of novel synthetic methodologies. These methods not only facilitate the synthesis of natural products but also expand the toolbox of organic chemists for creating complex spirocyclic systems.
One such methodology is the dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes. nih.gov This approach provides a broadly applicable route to the spiro[5.5]undecane framework and can be performed at room temperature in an open flask using the easy-to-handle iodinating reagent bis(pyridine)iodonium hexafluorophosphate. nih.gov
Microwave-assisted organic synthesis has also emerged as a powerful tool for the efficient construction of spiro[5.5]undecane derivatives. researchgate.net The microwave-induced reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one to synthesize 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione demonstrated significantly enhanced reaction efficiency and reduced reaction times compared to conventional methods. researchgate.net
Furthermore, the development of organocatalysis has exponentially increased the number of reported methodologies for the enantioselective synthesis of spirocycles in recent years. rsc.org These advancements are crucial for accessing chiral spiro[5.5]undecane building blocks for various applications, including drug discovery.
Exploration of Molecular Diversity and Structural Novelty through Spiro[5.5]undecene Synthesis
The synthesis of spiro[5.5]undecene and its derivatives plays a crucial role in the exploration of molecular diversity and the generation of structurally novel compounds. researchgate.netnih.gov The three-dimensional nature of the spiro[5.5]undecane scaffold allows for the creation of molecules with shapes and properties that are not easily accessible with more traditional, planar scaffolds. rsc.org This expansion of chemical space is essential for identifying new lead compounds in drug discovery programs. researchgate.net
A "chemistry-oriented synthesis" (ChOS) approach has been utilized to discover unprecedented spiro[5.5]undeca ring systems, such as a 1,5-oxaza spiroquinone, which was identified as a novel anti-inflammatory scaffold. nih.gov This strategy emphasizes the generation of structural novelty as a primary goal, with the potential for discovering new biological activities. nih.gov The late-stage modification of such novel scaffolds allows for the fine-tuning of their properties and the exploration of their potential in different therapeutic areas, such as kinase inhibition. nih.gov The ability to create structurally diverse libraries of spiro[5.5]undecane-based compounds is therefore a key driver for innovation in medicinal chemistry and materials science. researchgate.net
Advanced Spectroscopic and Analytical Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, DEPT, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of spiro compounds. Through various NMR experiments, a complete picture of the proton and carbon framework can be assembled.
¹H NMR spectra provide information on the chemical environment of protons. For spirocyclic systems, the signals can be complex due to the rigid nature of the rings.
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbons and their chemical environments. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the type of each carbon (CH₃, CH₂, CH, or quaternary) can be determined.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between atoms. For instance, an HMBC spectrum can show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the spirocyclic core structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, MS-MS, ESI-CID)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For instance, a derivative of spiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione was characterized using HRMS. researchgate.net
Tandem Mass Spectrometry (MS-MS) and Electrospray Ionization-Collision-Induced Dissociation (ESI-CID) are used to fragment a selected ion and analyze the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure. An ESI-MS/MS fragmentation mechanism was proposed for the protonated molecules of a spiro compound, aiding in its structural elucidation. rsc.org
The NIST Chemistry WebBook provides mass spectral data for various spiro[5.5]undecane derivatives, such as Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-, (-)- and Spiro[5.5]undeca-1,8-diene, 1,5,5,9-tetramethyl-, (R)-, which are available for analysis. nist.govnist.govnist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
For Spiro[5.5]undec-1-ene, the IR spectrum would be expected to show characteristic peaks for:
C-H stretching of the alkane portions of the rings, typically in the range of 2850-3000 cm⁻¹. libretexts.org
C=C stretching of the alkene in the cyclohexene (B86901) ring, which would appear around 1640-1680 cm⁻¹. pressbooks.pub
=C-H stretching of the alkene, expected in the region of 3000-3100 cm⁻¹. pressbooks.pub
The IR spectrum of a related compound, spiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, was used in its characterization. researchgate.net The NIST Chemistry WebBook also contains the gas-phase IR spectrum for Spiro[5.5]undeca-1,8-dien-3-one. nist.gov
X-ray Crystallography for Definitive Structure and Absolute Configuration Assignment
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and stereochemistry.
For spiro compounds, X-ray analysis can confirm the conformation of the rings, which are often in a chair or boat form. For example, in one spiro compound, X-ray analysis revealed that the two 1,3-dioxane (B1201747) rings both adopt a chair conformation. researchgate.net In another case, the crystal structure of a spiro compound was determined to be in the triclinic P1 space group. unimi.it The crystal structure of a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative was determined using single X-ray crystallography, which showed the compound to have a triclinic crystal system with a P-1 space group. researchgate.net
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This information is then used to calculate the empirical formula of the substance. The empirical formula represents the simplest whole-number ratio of atoms in the compound.
For a compound like this compound, with a molecular formula of C₁₁H₁₈, the theoretical elemental composition would be:
Carbon (C): ~86.76%
Hydrogen (H): ~13.24%
Experimental results from elemental analysis would be compared to these theoretical values to confirm the empirical formula. This technique is often used in conjunction with mass spectrometry, which provides the molecular weight, to determine the molecular formula.
Q & A
Basic Research Questions
Q. How can the molecular structure of spiro[5.5]undec-1-ene derivatives be accurately determined?
- Methodology : Use X-ray crystallography to resolve the 3D arrangement of atoms and confirm spirocyclic geometry. For example, the crystal structure of 8-bromo-9-hydroxy-7,7-dimethyl-11-methylenespiro[5.5]undec-1-en-3-one (BHDMU) was determined via X-ray diffraction, revealing bond lengths (1.54 Å for C-C) and angles (109.5° for tetrahedral carbons) . Complement this with NMR spectroscopy (¹H and ¹³C) to assign proton environments and carbon connectivity, as demonstrated for spiro[5.5]undecanes isolated from red algae (e.g., δ 2.1 ppm for methylene protons) .
Q. What synthetic routes are effective for this compound?
- Methodology : Employ cyclocondensation reactions using cyclohexanone derivatives. For instance, spiro[5.5]undecane frameworks can be synthesized via acid-catalyzed cyclization of substituted cyclohexanones, followed by dehydrogenation to form the unsaturated spiro system . Optimize reaction conditions (e.g., temperature, catalyst) to improve yield and purity.
Q. How can the bioactivity of this compound derivatives be evaluated?
- Methodology : Conduct in vitro assays for antioxidant and anti-inflammatory activity. For example, spiro[5.5]undecanes from Gracilaria salicornia showed 72% DPPH radical scavenging at 100 µg/mL and 58% inhibition of 5-lipoxygenase (5-LOX), measured via UV-Vis spectroscopy and enzyme-linked immunosorbent assays (ELISA) . Include positive controls (e.g., ascorbic acid) and validate results with triplicate measurements.
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound derivatives with biological targets?
- Methodology : Perform molecular docking using software like AutoDock Vina. For instance, docking scores (-9.2 kcal/mol) and inhibition constants (1.2 µM) for spiro[5.5]undecanes binding to 5-LOX were calculated, with intermolecular energy (-10.5 kcal/mol) and torsional free energy (+1.3 kcal/mol) indicating stable binding . Validate predictions with MD simulations (e.g., 100 ns runs) to assess ligand-protein stability under physiological conditions.
Q. How should researchers resolve contradictions in experimental data for this compound derivatives?
- Methodology : Apply statistical validation (e.g., ANOVA, Tukey’s HSD test) to compare bioactivity results across studies. For example, discrepancies in IC₅₀ values for antioxidant activity may arise from variations in assay protocols (e.g., DPPH vs. ABTS assays). Replicate experiments under standardized conditions and report confidence intervals (e.g., 95% CI) .
Q. What isotopic labeling strategies can track this compound metabolism in biological systems?
- Methodology : Use ¹³C or ²H isotopic labeling during synthesis. For example, introduce ¹³C at the spiro carbon to monitor metabolic breakdown via LC-MS. Compare fragmentation patterns in labeled vs. unlabeled compounds to identify metabolic pathways .
Q. How do steric and electronic properties influence the reactivity of this compound derivatives?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and frontier molecular orbitals (HOMO-LUMO gaps). For example, electron-withdrawing groups at the spiro junction reduce HOMO energy (-5.3 eV), increasing electrophilicity and reaction rates in nucleophilic additions .
Q. What experimental conditions affect the stability of this compound under catalytic hydrogenation?
- Methodology : Screen catalysts (e.g., Pd/C, PtO₂) and solvents (e.g., ethanol, THF) under varying pressures (1–10 bar H₂). Monitor reaction progress via GC-MS and quantify byproducts (e.g., over-reduced analogs) to optimize selectivity. Report turnover frequencies (TOF) and activation energies (Eₐ) .
Methodological Best Practices
- Hypothesis Formulation : Align research questions with gaps identified in systematic reviews (e.g., "How does substituent position affect this compound’s bioactivity?"). Avoid overly broad questions like "What is this compound used for?" .
- Data Reproducibility : Document experimental parameters (e.g., NMR solvent, temperature) and raw datasets in supplementary materials. Use platforms like Zenodo for public archiving .
- Ethical Compliance : Obtain approvals for bioassays involving animal/enzyme models and disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
